

An In-depth Technical Guide to (1R,2S)-2-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,2S)-2-Aminocyclopentanol hydrochloride

Cat. No.: B111749

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **(1R,2S)-2-Aminocyclopentanol hydrochloride** (CAS No. 137254-03-6). This chiral amino alcohol is a valuable building block in asymmetric synthesis, particularly for the development of novel therapeutics.

Chemical Structure and Properties

(1R,2S)-2-Aminocyclopentanol hydrochloride is the hydrochloride salt of a specific stereoisomer of 2-aminocyclopentanol. The "1R,2S" designation specifies the absolute configuration at the two chiral centers, and the molecule possesses a *cis* relative stereochemistry, with the amino and hydroxyl groups on the same side of the cyclopentane ring.

Chemical Structure:

- IUPAC Name: (1R,2S)-2-aminocyclopentan-1-ol hydrochloride
- Synonyms: Cis-(1R,2S)-2-Amino-Cyclopentanol Hydrochloride[1]
- Molecular Formula: C₅H₁₂ClNO[1]
- Molecular Weight: 137.61 g/mol [1]

- CAS Number: 137254-03-6[\[1\]](#)[\[2\]](#)
- SMILES: N--INVALID-LINK--[C@@H]1O.Cl[\[1\]](#)

The structural arrangement of the functional groups in this molecule is crucial for its application in stereoselective synthesis, where it can be used to introduce chirality into larger molecules.

Physicochemical Properties

A summary of the available physicochemical data for **(1R,2S)-2-Aminocyclopentanol hydrochloride** is presented in the table below. It is important to note that while data for related isomers is available, specific experimental values for the melting point and solubility of the (1R,2S) isomer are not widely reported in publicly available literature.

Property	Value	Reference
Purity	≥97%	[1]
Appearance	White to light brown solid	Inferred from supplier data
Melting Point	Data not available	
Solubility	Data not available	
Storage	Store at room temperature	[1]

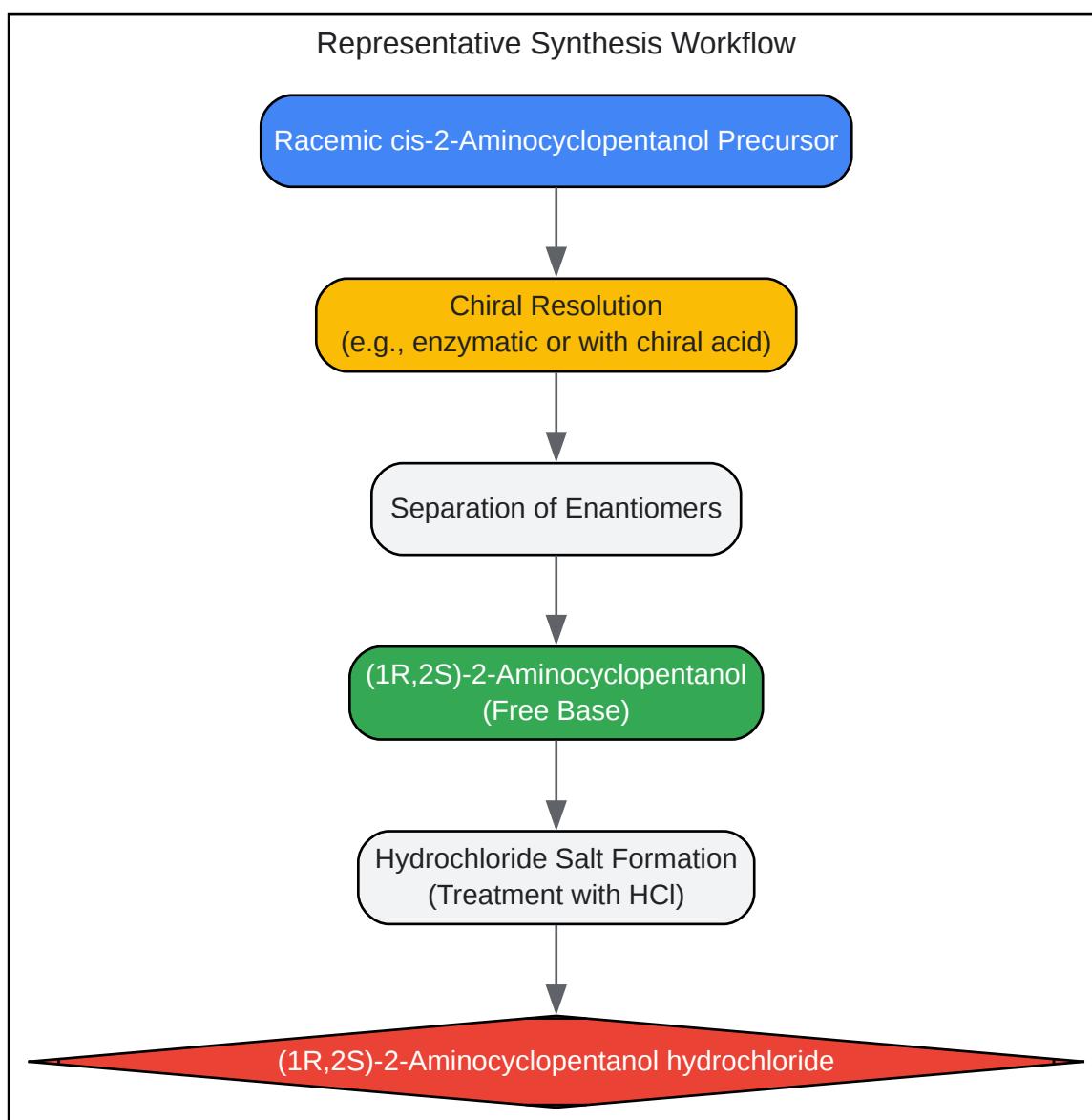
Computational Data

Computational chemistry provides theoretical values for various molecular properties, which can be useful in predicting the behavior of the compound.

Property	Value
Topological Polar Surface Area (TPSA)	46.25 Å ²
logP	0.2803
Hydrogen Bond Acceptors	2
Hydrogen Bond Donors	2
Rotatable Bonds	0

Synthesis and Experimental Protocols

While **(1R,2S)-2-Aminocyclopentanol hydrochloride** is commercially available from various suppliers, detailed experimental protocols for its specific synthesis are not readily found in the scientific literature. The synthesis of chiral 1,2-amino alcohols often involves stereoselective methods such as asymmetric epoxidation followed by nucleophilic ring-opening, or the resolution of a racemic mixture.


Below is a representative, generalized experimental protocol for the synthesis of a cis-2-aminocyclopentanol derivative, which could be adapted for the synthesis of the (1R,2S)-enantiomer through the use of appropriate chiral reagents or catalysts.

Disclaimer: The following protocol is a general representation and has not been experimentally validated for the specific synthesis of **(1R,2S)-2-Aminocyclopentanol hydrochloride**.

Representative Synthesis of a Racemic cis-2-Aminocyclopentanol Precursor:

- **Epoxidation of Cyclopentene:** Cyclopentene is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) to form cyclopentene oxide.
- **Nucleophilic Ring-Opening:** The resulting epoxide is then subjected to a nucleophilic attack by an amine source, such as ammonia or a protected amine, which leads to the formation of the corresponding trans-2-aminocyclopentanol. To obtain the cis-isomer, a different synthetic strategy would be required, potentially involving a stereoselective reduction of a protected 2-aminocyclopentanone.

- Chiral Resolution: The racemic mixture of the cis-aminocyclopentanol can then be resolved into its constituent enantiomers using a chiral resolving agent, such as tartaric acid or by enzymatic resolution.
- Hydrochloride Salt Formation: The isolated (1R,2S)-2-aminocyclopentanol free base is then dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried under vacuum.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for obtaining **(1R,2S)-2-Aminocyclopentanol hydrochloride**.

Applications in Drug Development

Chiral amino alcohols are privileged scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and act as chiral synthons. **(1R,2S)-2-Aminocyclopentanol hydrochloride** is a valuable building block for the synthesis of enantiomerically pure pharmaceuticals. Its rigid cyclopentane backbone and defined stereochemistry allow for precise control over the three-dimensional structure of the final drug molecule, which is often critical for its biological activity and selectivity.

While specific examples of marketed drugs containing the **(1R,2S)-2-Aminocyclopentanol hydrochloride** moiety are not readily identifiable from the search results, its structural motif is common in a variety of therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs.

Visualization of Stereochemical Relationships

The stereochemical relationship between the different isomers of 2-aminocyclopentanol is crucial for understanding their distinct properties and applications.

Caption: Stereochemical relationships between the isomers of 2-aminocyclopentanol.

Conclusion

(1R,2S)-2-Aminocyclopentanol hydrochloride is a valuable chiral building block with significant potential in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible databases, its structural features and the general importance of chiral amino alcohols underscore its utility in modern drug discovery and development. Further research into the synthesis and characterization of this compound would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | CAS 137254-03-6 | Chemical-Suppliers [chemical-suppliers.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1R,2S)-2-Aminocyclopentanol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111749#1r-2s-2-aminocyclopentanol-hydrochloride-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com